molecular formula C13H7F2NO4 B6400054 3-(2,3-Difluorophenyl)-5-nitrobenzoic acid CAS No. 1261890-95-2

3-(2,3-Difluorophenyl)-5-nitrobenzoic acid

Cat. No.: B6400054
CAS No.: 1261890-95-2
M. Wt: 279.19 g/mol
InChI Key: WOBGBFMLQIACQT-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms on the phenyl ring and a nitro group on the benzoic acid moiety

Properties

IUPAC Name

3-(2,3-difluorophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-11-3-1-2-10(12(11)15)7-4-8(13(17)18)6-9(5-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBGBFMLQIACQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689675
Record name 2',3'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-95-2
Record name 2',3'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(2,3-difluorophenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 3-(2,3-Difluorophenyl)benzoic acid

    Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

    Conditions: The reaction mixture is cooled to 0-5°C, and the nitrating mixture is added dropwise. The reaction is then allowed to proceed at room temperature for several hours.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of a dehydrating agent like sulfuric acid.

Common Reagents and Conditions

    Reduction: H₂/Pd-C, ethanol, room temperature

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), elevated temperatures

    Esterification: Alcohols, H₂SO₄, reflux

Major Products Formed

    Reduction: 3-(2,3-Difluorophenyl)-5-aminobenzoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

    Esterification: 3-(2,3-Difluorophenyl)-5-nitrobenzoate esters

Scientific Research Applications

3-(2,3-Difluorophenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

    Biological Studies: It can be used as a probe to study enzyme activities and interactions with biological macromolecules.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and fluorine atoms can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid
  • 3-(2,3-Dichlorophenyl)-5-nitrobenzoic acid
  • 3-(2,3-Difluorophenyl)-4-nitrobenzoic acid

Uniqueness

3-(2,3-Difluorophenyl)-5-nitrobenzoic acid is unique due to the specific positioning of the fluorine atoms and the nitro group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications.

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